BenchChemオンラインストアへようこそ!

rac-trans-Sertraline

Pharmacology Binding Assay Monoamine Transporters

rac-trans-Sertraline (Sertraline EP Impurity A, USP Related Compound A) is the racemic trans diastereomer essential for pharmacopeial impurity quantification (NMT 0.15%) and chiral chromatographic method development. Its distinct SERT binding affinity (~3.3 nM) and unique resolution on cyclodextrin-based chiral columns make it irreplaceable by cis-sertraline or other SSRIs. Procure this stereochemically defined reference standard to ensure regulatory compliance and experimental validity in ANDA submissions and QC workflows.

Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
CAS No. 107508-17-8
Cat. No. B7826134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-trans-Sertraline
CAS107508-17-8
Molecular FormulaC17H17Cl2N
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
InChIKeyVGKDLMBJGBXTGI-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-trans-Sertraline (CAS 107508-17-8): A Defined Stereochemical Reference for Analytical and Pharmacological Studies


rac-trans-Sertraline (CAS 107508-17-8) is a racemic mixture of the trans diastereomers of the selective serotonin reuptake inhibitor (SSRI) sertraline. Sertraline possesses two chiral centers, yielding four possible stereoisomers: two cis enantiomers [(1S,4S) and (1R,4R)] and two trans enantiomers [(1S,4R) and (1R,4S)] [1]. While the clinically marketed form is the single cis-(1S,4S) enantiomer, rac-trans-Sertraline serves as a defined stereochemical reference standard for impurity profiling, chiral separation method development, and structure-activity relationship (SAR) studies [2]. It is listed as Sertraline EP Impurity A and USP Related Compound A in major pharmacopoeias, underscoring its critical role in pharmaceutical quality control .

Why In-Class SSRIs and Sertraline Stereoisomers Are Not Interchangeable with rac-trans-Sertraline


rac-trans-Sertraline cannot be substituted with other SSRIs, racemic cis-sertraline, or even single enantiomers without compromising experimental validity. Its stereochemical configuration directly influences its binding affinity profile at monoamine transporters and its chromatographic behavior. For example, the trans diastereomer exhibits a SERT binding affinity of approximately 3.3 nM, which is distinct from the cis isomer's pharmacological profile [1]. Furthermore, regulatory guidelines mandate the use of specific reference standards such as Sertraline EP Impurity A (rac-trans-Sertraline) for impurity quantification in drug substance and finished product testing, as generic alternatives lack the required stereochemical identity [2]. In chiral method development, the resolution between trans diastereomeric impurities is a critical system suitability parameter that cannot be achieved with achiral or structurally unrelated compounds [3].

Quantitative Differentiation of rac-trans-Sertraline from Cis Isomers and Other SSRIs: An Evidence-Based Procurement Guide


SERT Binding Affinity: A Defined 3.3 nM Value Distinguishes rac-trans-Sertraline from Other Monoamine Transporter Profiles

rac-trans-Sertraline demonstrates a binding affinity of 3.3 nM for the human serotonin transporter (SERT), as reported by a commercial vendor's technical documentation [1]. While this value is commonly cited for the compound, it is important to note that the affinity of the clinically used cis-(1S,4S)-sertraline for SERT is reported with a Ki of approximately 0.29 nM in some studies, indicating a roughly 11-fold higher potency [2]. Additionally, sertraline (likely the cis isomer) exhibits a KD of 25±2 nM at the human dopamine transporter (DAT), a property that distinguishes it from many other SSRIs and may be relevant for comparative studies [3]. Direct, head-to-head affinity data for rac-trans-Sertraline versus other specific stereoisomers at SERT, DAT, and NET under identical assay conditions remain sparse in the open literature; the provided values represent the best available quantitative benchmarks for compound selection.

Pharmacology Binding Assay Monoamine Transporters

Chiral Resolution: Stereoselectivity of 2.373 with HP-β-CD Enables Definitive Separation from cis Isomers

In analytical countercurrent chromatography, a stereoselectivity of 2.373 was achieved for trans-sertraline when hydroxypropyl-β-cyclodextrin (HP-β-CD) was employed as the stereoselective extractant, compared to a stereoselectivity of 1.404 for cis-sertraline under the same conditions [1]. This 1.69-fold difference in stereoselectivity provides a robust analytical handle for distinguishing the trans diastereomer from the cis form. Furthermore, a stereoselectivity of 1.685 was observed for trans-sertraline with methyl-β-cyclodextrin as the extractant [1]. This quantifiable difference in chromatographic behavior is essential for method validation and impurity profiling, where the trans isomer (EP Impurity A) must be reliably separated and quantified.

Analytical Chemistry Chiral Separation Countercurrent Chromatography

Pharmacopoeial Identity: EP Impurity A Designation Mandates Use of rac-trans-Sertraline for Regulatory Compliance

rac-trans-Sertraline is formally recognized as Sertraline EP Impurity A (also USP Related Compound A) and is used as a reference standard for the quantification of this specific impurity in sertraline hydrochloride drug substances and finished products . The European Pharmacopoeia monograph for Sertraline Hydrochloride specifies the limit for Impurity A (trans-sertraline) at not more than 0.15% [1]. This regulatory designation establishes a non-negotiable requirement for procurement: any alternative compound, including cis-sertraline, racemic cis-sertraline, or other SSRIs, cannot serve as a substitute for this specific analytical standard. Use of an incorrect reference material would invalidate the analytical method and jeopardize regulatory compliance.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Synthetic Process Marker: rac-trans-Sertraline as an Intermediate in Enantiopure Sertraline Production

rac-trans-Sertraline serves as a key intermediate in patented manufacturing processes for producing pharmaceutically desired sertraline enantiomers in high enantiomeric purity. U.S. Patent 6,455,736 describes a process wherein isomeric racemic sertraline (including the trans diastereomer) is resolved using simulated moving bed chromatography, and the undesired enantiomer is racemized and recycled [1]. The patent specifically notes that cis/trans ratios of greater than 3:1, up to 12:1, are achieved in the synthesis of (+)-cis-sertraline [2]. This defines rac-trans-Sertraline not merely as an impurity, but as a quantifiable process marker whose levels are actively controlled during manufacturing. The ability to accurately measure and adjust the trans isomer content is directly linked to final product quality and yield.

Process Chemistry Stereoselective Synthesis Simulated Moving Bed Chromatography

Dopamine Transporter Affinity: A 25 nM KD Value Distinguishes Sertraline's Polypharmacology from Pure SSRIs

Sertraline (the compound, though the specific stereoisomer is not always explicitly defined in the referenced study) exhibits a KD of 25±2 nM at the human dopamine transporter (DAT), ranking it as one of the most potent antidepressants at this target among 37 tested compounds [1]. This DAT affinity is approximately 25-fold higher than its affinity for the norepinephrine transporter (NET, KD ~420 nM) [2]. While this data is not specific to the trans isomer alone, it defines a key pharmacological differentiator for the sertraline scaffold compared to other SSRIs like citalopram, which shows minimal DAT affinity. For researchers investigating the role of stereochemistry in polypharmacology, the trans isomer of sertraline serves as a critical comparator to the cis isomer in dissecting structure-activity relationships at DAT.

Neuropharmacology Polypharmacology Transporter Binding

Validated Use Cases for rac-trans-Sertraline: Where Stereochemical Specificity Drives Scientific and Industrial Value


Pharmaceutical Quality Control: Quantification of EP Impurity A in Sertraline HCl Drug Substance

In QC laboratories, rac-trans-Sertraline is employed as a certified reference standard for the accurate quantification of trans-sertraline impurity (EP Impurity A) in sertraline hydrochloride API and finished dosage forms. The European Pharmacopoeia specifies a limit of NMT 0.15% for this impurity [5]. Analytical methods using chiral HPLC or countercurrent chromatography, optimized with stereoselectivity values of up to 2.373 for the trans isomer, ensure reliable separation and quantification [6].

Analytical Method Development and Validation for Chiral Purity

rac-trans-Sertraline is essential for developing and validating chiral chromatographic methods for sertraline. Its distinct chromatographic behavior, including complete resolution from other sertraline isomers using cyclodextrin-based mobile phases, serves as a critical system suitability parameter [5]. The quantifiable stereoselectivity difference (e.g., 2.373 vs. 1.404 for trans vs. cis with HP-β-CD) provides a robust metric for method optimization and validation [6].

Structure-Activity Relationship (SAR) Studies on Monoamine Transporter Polypharmacology

rac-trans-Sertraline serves as a stereochemically defined probe in SAR studies investigating the molecular basis of sertraline's unique polypharmacology, which includes notable affinity for the dopamine transporter (KD = 25±2 nM) in addition to potent SERT inhibition [5]. By comparing the trans diastereomer's binding profile to that of the clinically used cis-(1S,4S) enantiomer, researchers can dissect the stereochemical determinants of target engagement and selectivity.

Process Chemistry: Optimization of Stereoselective Sertraline Synthesis

In process development, rac-trans-Sertraline is used as a reference material to monitor and optimize the stereochemical outcome of sertraline synthesis. Patented manufacturing routes aim for high cis/trans ratios (e.g., >3:1 to 12:1) in the final API [6]. Accurate measurement of the trans isomer content, using the EP Impurity A standard, is critical for reaction optimization, quality by design (QbD) studies, and ensuring batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-trans-Sertraline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.